Azinphosmethyl oxon

Description

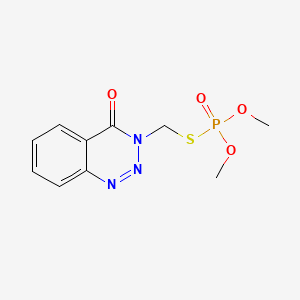

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(dimethoxyphosphorylsulfanylmethyl)-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N3O4PS/c1-16-18(15,17-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHRHBKYEVSBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)SCN1C(=O)C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N3O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058499 | |

| Record name | Azinphos-methyl oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

961-22-8 | |

| Record name | Azinphosmethyl oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azinphos-methyl oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Biotransformation Pathways of Azinphos Methyl Oxon

Enzymatic Conversion Mechanisms

In biological systems, the conversion of azinphos-methyl (B128773) to its more toxic oxon form is primarily mediated by oxidative enzymes, with other enzyme systems contributing to further metabolic diversification or detoxification.

Role of Cytochrome P450 Monooxygenases in Oxidative Desulfuration

Cytochrome P450 (CYP450) monooxygenases play a crucial role in the bioactivation of azinphos-methyl to azinphosmethyl oxon through an oxidative desulfuration process. This reaction involves the replacement of the sulfur atom in the thiophosphate ester group with an oxygen atom, significantly increasing the compound's acetylcholinesterase inhibitory potential wikipedia.orgresearchgate.netresearchgate.net. Studies have indicated that human liver microsomes efficiently catalyze this oxon formation from azinphos-methyl nih.gov. Specific CYP isoforms, such as CYP1A2, CYP3A4, and CYP2B6, have been identified as contributing to this desulfuration, with their involvement varying depending on the concentration of the parent compound nih.govdoi.org. While CYP450 enzymes can also catalyze the oxidative cleavage of the P-S-C bond, leading to detoxification, the desulfuration pathway to the oxon is a primary bioactivation mechanism wikipedia.org.

Contribution of Glutathione (B108866) S-Transferases to Metabolic Diversification

Glutathione S-transferases (GSTs) are involved in the detoxification of various xenobiotics, including organophosphorus pesticides doi.orgnih.govacs.org. In the metabolism of azinphos-methyl, GSTs, alongside mixed-function oxidases, are reported to contribute to the formation of metabolites such as glutathionyl methylbenzazimide in mammalian systems who.int. However, research suggests that normal levels of hepatic glutathione are not essential for azinphos-methyl detoxification, and in vitro studies showed minimal or even inhibitory effects of glutathione depletion on azinphos-methyl oxon production doi.orgnih.gov. This indicates that while GSTs are part of the broader metabolic machinery, their direct contribution to the formation or diversification of this compound may be less pronounced compared to other detoxification pathways or other organophosphorus compounds doi.orgnih.gov.

Environmental Transformation Dynamics

Once released into the environment, this compound and its precursor azinphos-methyl undergo degradation through both abiotic and biotic processes, influencing their persistence and potential impact.

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis) in Aquatic and Terrestrial Systems

Hydrolysis: Azinphos-methyl is susceptible to hydrolysis in aquatic environments. It exhibits moderate persistence at acidic and neutral pH levels, with degradation occurring more rapidly under alkaline conditions nih.gov. Quantitative studies at 27°C indicate half-lives ranging from approximately 42 to 60 hours across a pH range of 4 to 11, with slightly shorter half-lives observed at pH 9 and 11 chemsociety.org.ng. Hydrolysis leads to the formation of metabolites such as anthranilic acid and benzamide (B126) nih.gov.

Photolysis: In the absence of light, azinphos-methyl remains stable. However, exposure to sunlight or ultraviolet (UV) light initiates photodegradation apvma.gov.au. Azinphos-methyl contains chromophores that absorb wavelengths greater than 290 nm, making it susceptible to direct photolysis nih.gov. This process can involve bond scission and rearrangement reactions researchgate.net. In aqueous solutions, photodegradation can lead to the formation of benzotriazone, which further degrades into anthranilic acid researchgate.net. Adsorption onto surfaces like clays (B1170129) can enhance the efficiency of photodegradation researchgate.net. In the atmosphere, reaction with photochemically produced hydroxyl radicals is estimated to result in an atmospheric half-life of approximately 2.5 hours nih.gov.

Microbial and Enzymatic Biodegradation Processes

Microorganisms in soil and aquatic environments contribute to the degradation of azinphos-methyl through various mechanisms, including enzymatic mineralization and hydrolysis nih.govresearchgate.net. Bacteria such as Pseudomonas fluorescens have demonstrated the ability to degrade azinphos-methyl oup.com. The degradation process often involves enzymes like organophosphate hydrolase (also known as phosphotriesterase), which catalyzes the hydrolysis of P-O bonds, a key step in the detoxification of organophosphorus compounds researchgate.netoup.com. While specific pathways for microbial degradation of this compound are less detailed in the provided literature, the parent compound's microbial breakdown implies that the oxon metabolite may also be subject to similar enzymatic processes, either directly or after further transformation of the parent compound.

Compound List:

this compound

Azinphos-methyl

Guthion (synonym for Azinphos-methyl)

Gutoxon (synonym for this compound)

Benzazimide

Methylbenzazimide

Glutathionyl methylbenzazimide

Cysteinyl-methylbenzazimide

Anthranilic acid

Benzamide

Benzotriazone

Diazinon

Malathion

Methyl parathion

Environmental Occurrence and Persistence in Various Matrices (Water, Soil, Foliage)

Azinphos-methyl oxon has been detected in various environmental compartments, reflecting the widespread use of its parent compound, azinphos-methyl. In surface waters, azinphos-methyl oxon has been observed in concentrations ranging from 0.05 to 10 µg/L, with higher levels frequently found in fruit packing effluent and downstream waters usgs.gov. Studies in the Hood River Basin, Oregon, indicated that azinphos-methyl was the most commonly detected pesticide, and its degradation product, azinphos-methyl oxon, was found in a significant portion of water samples usgs.gov. While generally considered transient in environmental fate studies epa.gov, its presence in water bodies highlights the potential for environmental contamination.

In soil, azinphos-methyl oxon residues have been detected in soil surface dusts collected from treated orange groves, with levels ranging from 1.4 to 9.7 µg/g of dust, depending on the spray volume and time since application oup.com. These findings suggest that azinphos-methyl can transform into its oxon form on plant surfaces and in soil under field conditions oup.com. The persistence of azinphos-methyl in soil is influenced by various factors, with reported half-lives in aerobic soils ranging from a few days to several weeks in laboratory conditions, and from 1.5 to several days in the field rivm.nl.

Foliage also serves as a matrix where azinphos-methyl oxon can occur. Foliar dislodgeable residues of the oxon have been measured in orange leaf surfaces, with concentrations as high as 0.057 µg/cm² on day 17 post-spraying, decreasing to 0.014 µg/cm² by day 59 for low-volume sprays oup.com. The half-life of azinphos-methyl on foliage is relatively short, estimated at 0.53 days on cotton leaves apvma.gov.au, indicating a rapid degradation process on plant surfaces.

Comprehensive Metabolic Profiling and Metabolite Identification

Characterization of Azinphos-methyl Oxon as a Primary Biotransformation Product

Azinphos-methyl oxon is consistently identified as a primary biotransformation product of azinphos-methyl who.intwikipedia.orgnih.govresearchgate.netinchem.org. This transformation typically occurs through oxidative desulfuration, primarily mediated by microsomal mixed-function oxidases, such as cytochrome P450 enzymes, in the liver and other tissues who.intwikipedia.orgnih.govnih.govpublisso.de. This bioactivation step converts the less potent azinphos-methyl into the highly toxic azinphos-methyl oxon, which is a potent inhibitor of acetylcholinesterase (AChE) wikipedia.orgnih.govinchem.org. The formation of azinphos-methyl oxon is a critical step in the mechanism of toxicity for azinphos-methyl wikipedia.orgnih.gov.

Investigation of Sequential and Concurrent Metabolic Cascades

The metabolic fate of azinphos-methyl involves several sequential and concurrent cascades. Following absorption, azinphos-methyl undergoes rapid metabolism by mixed function oxidases and glutathione transferases who.intpublisso.de. Key initial steps include the formation of azinphos-methyl oxon and mercaptomethylbenzazimide who.intpublisso.de. Concurrently, glutathione-mediated pathways lead to the formation of glutathionyl methylbenzazimide and desmethyl isoazinphos-methyl who.intpublisso.de.

Further transformations occur. Mercaptomethylbenzazimide can be methylated to methylthiomethylbenzazimide and its oxidized derivatives who.intpublisso.de. Hydrolysis of glutathionyl methylbenzazimide can yield cysteinyl-methylbenzazimide, which is subsequently oxidized to its corresponding sulfoxide (B87167) and sulfone who.intpublisso.de. In mammals, other urinary metabolites include dimethylphosphate (DM), dimethylthiophosphate (B1231629) (DMTP), and dimethyldithiophosphate (DMDTP), which are considered biomarkers of exposure wikipedia.org.

Comparative Inhibitory Potency and Specificity Studies

Synergistic and Antagonistic Interactions with Other Xenobiotics

The environmental impact and toxicity of azinphos-methyl oxon can be significantly altered when it is present in mixtures with other xenobiotics. Research indicates that such combinations can lead to synergistic effects, where the combined toxicity is greater than the sum of individual toxicities.

Binary mixtures of azinphos-methyl oxon and chlorpyrifos oxon have demonstrated synergistic cholinesterase inhibition in aquatic organisms such as Planorbarius corneus researchgate.netjst.go.jpresearchgate.net. This synergy is often attributed to shared mechanisms of action or interference with metabolic detoxification pathways. For instance, the herbicide atrazine (B1667683) has been shown to enhance the toxicity of organophosphates, including those that metabolize to azinphos-methyl oxon, by inducing cytochrome P450 monooxygenases. This induction increases the rate of oxidative activation of the parent organophosphates into their more potent oxon forms researchgate.netplos.org. These interactions highlight the complex toxicological profiles that can arise from environmental co-exposures. While synergistic effects are well-documented, antagonistic interactions, where one compound reduces the toxicity of another, can also occur, though they are less frequently detailed in the context of azinphos-methyl oxon specifically frontiersin.orgbioone.org.

Table 1: Examples of Synergistic Interactions involving Organophosphates and Other Xenobiotics

| Xenobiotic 1 (or parent) | Xenobiotic 2 | Observed Effect | Target Process/Enzyme | Reference Citation |

| Azinphos-methyl oxon | Chlorpyrifos oxon | Synergistic cholinesterase inhibition | Acetylcholinesterase | researchgate.netjst.go.jpresearchgate.net |

| Atrazine | Azinphos-methyl (parent) | Increased toxicity of azinphos-methyl | AChE inhibition | researchgate.netresearchgate.net |

| Atrazine | Chlorpyrifos | Increased toxicity of chlorpyrifos | AChE inhibition | researchgate.netresearchgate.net |

| Atrazine | Diazinon | Increased toxicity of diazinon | AChE inhibition | researchgate.netresearchgate.net |

Enzymatic Reaction Kinetics and Mechanistic Elucidation

Azinphos-methyl itself is a phosphorothioate (B77711) that requires metabolic activation to its oxon analogue, azinphos-methyl oxon (gutoxon), through oxidative desulfuration catalyzed by microsomal mixed-function oxidases, primarily cytochrome P450 enzymes nih.govwikipedia.orgnih.gov. Azinphos-methyl oxon is a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for terminating neurotransmission at cholinergic synapses researchgate.netnih.govwikipedia.orgresearchgate.netacs.org.

The mechanism of AChE inhibition by azinphos-methyl oxon, like other organophosphates, involves the covalent phosphorylation of a serine hydroxyl group located within the enzyme's active site nih.govwikipedia.orgresearchgate.netregulations.govosti.gov. This phosphorylation renders the enzyme inactive, leading to an accumulation of acetylcholine (B1216132) in the synaptic cleft and subsequent overstimulation of cholinergic receptors. The inhibition process can be time-dependent, with the phosphorylated enzyme potentially undergoing an "aging" process, which makes the inhibition irreversible unless reactivated by specific antidotes nih.govwikipedia.org.

Substrate Affinity and Enzyme Kinetic Parameter Determination (e.g., K_m)

The kinetic parameters of AChE, such as the Michaelis-Menten constant (K_m) and maximal velocity (V_max), are essential for understanding enzyme function and inhibition. K_m reflects the substrate concentration at which the reaction rate is half of V_max, indicating the enzyme's affinity for its substrate. While specific K_m values for azinphos-methyl oxon as an inhibitor are not extensively detailed in the provided search results, kinetic studies of AChE from various organisms using its natural substrate, acetylcholine, or artificial substrates like acetylthiocholine (B1193921) (ATC) provide context.

For instance, AChE from JEG-3 cells exhibits a K_m of 0.33 ± 0.06 mM for ATC conicet.gov.ar. Similarly, AChE from the Amazonian tambaqui (Colossoma macropomum) brain shows a K_m of 0.434 ± 0.025 mmol/L for ATC embrapa.br. In insects, recombinant AChE from Haematobia irritans has a K_m of 31.3 µM for acetylthiocholine nih.gov.

The inhibitory potency of organophosphate oxons is often quantified by the bimolecular inhibitory rate constant (k_i) or the half-maximal inhibitory concentration (IC50). While direct k_i values for azinphos-methyl oxon are not explicitly stated, studies on related oxons demonstrate significant differences in inhibitory potency. For example, the k_i for chlorpyrifos-oxon against rat brain AChE was reported as 0.212 nM⁻¹h⁻¹, whereas for paraoxon (B1678428) it was 0.0216 nM⁻¹h⁻¹ osti.gov. The sensitivity of AChE to inhibition can also vary between species and even within populations due to genetic resistance mechanisms, which may involve altered substrate affinity or reduced binding of the inhibitor to the enzyme's active site researchgate.net.

Table 2: Representative Kinetic Parameters of Acetylcholinesterase (AChE) from Various Sources

| Organism/Source | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Reference Citation |

| JEG-3 cells | Acetylthiocholine | 330 | 19.07 | conicet.gov.ar |

| Channa micropeltes (brain) | Acetylthiocholine | 36 | 18.75 | fspublishers.org |

| Haematobia irritans (recombinant) | Acetylthiocholine | 31.3 | N/A | nih.gov |

| Colossoma macropomum (brain) | Acetylthiocholine | 434 | 128 | embrapa.br |

Analysis of Time- and Concentration-Dependent Enzyme Inhibition

Azinphos-methyl oxon exerts its inhibitory effect on AChE in a concentration-dependent manner. This is typically characterized by the determination of IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Studies involving related organophosphate oxons demonstrate potent inhibition. For instance, chlorpyrifos-oxon exhibits an IC50 of approximately 2.29 nM for the AChE of the marine snail Gibbula umbilicalis csic.es. Similarly, diazoxon (B46664) and chlorpyrifos-oxon have shown IC50 values in the nanomolar range against electric eel AChE researchgate.net.

The inhibition process is also time-dependent, as the covalent phosphorylation of the enzyme's active site is a kinetic process. The rate of inhibition is often described by the bimolecular rate constant (k_i), which quantifies how quickly the inhibitor binds to the enzyme osti.gov. For organophosphates, this inhibition can be irreversible, especially after the "aging" process, where the phosphorylated enzyme undergoes a conformational change that prevents reactivation nih.govwikipedia.orgregulations.govnih.gov. Kinetic models are employed to analyze these time-dependent inhibition patterns, often involving equations that describe the remaining enzyme activity (E) over time (t) as a function of inhibitor concentration (I) and rate constants (k3, K_I) nih.gov.

Table 3: Inhibitory Potency of Organophosphate Oxons Against Acetylcholinesterase (AChE)

| Oxon Metabolite | Target Enzyme/Source | Inhibitory Parameter | Value (Units) | Reference Citation |

| Chlorpyrifos-oxon | Gibbula umbilicalis AChE | IC50 | 2.29 ± 0.17 nM | csic.es |

| Chlorpyrifos-oxon | Rat brain AChE | k_i | 0.212 nM⁻¹h⁻¹ | osti.gov |

| Paraoxon | Rat brain AChE | k_i | 0.0216 nM⁻¹h⁻¹ | osti.gov |

| Diazoxon | Electric eel AChE | IC50 | (5.1 ± 0.3) × 10⁻⁸ M | researchgate.net |

| Chlorpyrifos-oxon | Electric eel AChE | IC50 | (3.0 ± 0.1) × 10⁻⁸ M | researchgate.net |

| Fenitrothion-oxon | Rat/Human blood AChE | IC50 | ~0.95 µM / ~0.84 µM | acs.org |

Note: Values are provided as examples of inhibitory potency for related oxons, illustrating the concentration-dependent nature of AChE inhibition by these compounds.

Compound Names:

Azinphos-methyl

Azinphos-methyl oxon

Gutoxon

Chlorpyrifos

Chlorpyrifos-oxon

Diazinon

Diazoxon

Paraoxon

Atrazine

Fenitrothion

Fenitrothion-oxon

Conclusion

Azinphos-methyl (B128773) oxon stands as a critical metabolite in the toxicological pathway of azinphos-methyl. Its significantly enhanced acetylcholinesterase inhibitory potency, compared to its parent compound, underscores its pivotal role in the insecticide's neurotoxic effects. Research has elucidated the metabolic pathways leading to its formation, primarily via CYP-mediated oxidative desulfuration, and has established sensitive analytical methods for its detection in environmental and biological samples. The ongoing investigation into azinphos-methyl oxon's biochemical activity, metabolic fate, and environmental presence continues to inform risk assessments and guide strategies for managing organophosphate exposure.

Compound List:

Azinphos-methyl

Azinphos-methyl oxon (Gutoxon)

Acetylcholinesterase (AChE)

Cytochrome P450 (CYP)

Ethyl-paraoxon

Methyl-paraoxon

Diisopropylfluorophosphate (DFP)

Chlorpyrifos-oxon (Chloroxon)

Diazinon

Diazinon-oxon (Diazoxon)

Malathion

Malathion-oxon (Maloxon)

Enzymology and Biochemical Modulation Research

Characterization of Cholinesterase Enzymes Targeted by Azinphos-methyl (B128773) Oxon

The sensitivity of cholinesterase (ChE) enzymes to inhibition by azinphos-methyl oxon varies significantly depending on the species, the specific tissue within an organism, and the type of cholinesterase involved.

Research has demonstrated marked differences in ChE inhibition across various tissues and species. In mammals, such as rats, studies have revealed dose-related inhibition of ChE activity in plasma, erythrocytes (red blood cells), and the brain. inchem.org Some studies noted that female rats exhibited greater depression of brain ChE activity at lower concentrations compared to males. inchem.org One investigation in female rats found similar levels of ChE inhibition in the tissues of the brain, salivary glands, and blood serum. ca.gov

In vitro studies have highlighted significant species-specific sensitivity to gutoxon. Fish brain cholinesterase has been found to be the most susceptible to inhibition, while avian brain cholinesterase is less sensitive than that of mammals. inchem.org

Distinct differences are also observed among invertebrate species. A study comparing the freshwater gastropod Biomphalaria glabrata and the oligochaete Lumbriculus variegatus found that the oligochaetes were substantially more sensitive to azinphos-methyl, with EIC50 values (concentration causing 50% enzyme inhibition) being 1000 times lower than for the gastropods. nih.gov The two organisms also presented different types of ChE; B. glabrata primarily has acetylcholinesterase (AChE), whereas about 72% of the ChE activity in L. variegatus corresponds to butyrylcholinesterase (BChE). nih.gov In another gastropod, Planorbarius corneus, studies of different tissues showed the highest ChE activity in the pulmonary region. conicet.gov.ar Conversely, research on the gastropod Biomphalaria straminea indicated that its cholinesterase was not a sensitive biomarker for azinphos-methyl, as acute exposure did not cause significant inhibition, whereas its carboxylesterases were inhibited. researchgate.netresearchgate.net

Table 1: Species and Tissue-Specific Cholinesterase (ChE) Inhibition by Azinphos-methyl and its Oxon

| Species | Tissue/Fraction | Observation | Reference |

|---|---|---|---|

| Rat | Plasma, Erythrocytes, Brain | Dose-related inhibition observed. Females showed greater brain ChE inhibition at lower doses than males. | who.int, inchem.org |

| Rat | Brain, Salivary Glands, Serum | Similar levels of ChE inhibition observed across these tissues in females. | ca.gov |

| Fish | Brain | Most susceptible to gutoxon inhibition compared to mammals and birds. | inchem.org |

| Birds | Brain | Less susceptible to gutoxon inhibition compared to mammals. | inchem.org |

| Lumbriculus variegatus (Oligochaete) | Whole Body | Highly sensitive to inhibition; enzyme activity corresponds largely to butyrylcholinesterase (BChE). | nih.gov |

| Biomphalaria glabrata (Gastropod) | Whole Body | Less sensitive to inhibition; enzyme activity corresponds to acetylcholinesterase (AChE). | nih.gov |

| Mytilus edulis (Mussel) | Gill | Highest ChE specific activity with useful recovery, making it suitable for biomarker applications. | researchgate.net |

| Planorbarius corneus (Gastropod) | Pulmonary Region | Highest ChE activity found in this tissue. | conicet.gov.ar |

| Biomphalaria straminea (Gastropod) | Whole Body | ChE activity was not significantly inhibited by acute exposure. | researchgate.net, researchgate.net |

The location of cholinesterase enzymes within the cell also varies, which can influence their interaction with inhibitors. In the freshwater invertebrate Lumbriculus variegatus, ChE activity was found to be distributed in both the soluble fraction (supernatant) and the particulate fraction (pellet) after centrifugation. nih.gov In contrast, the ChE activity in Biomphalaria glabrata was located preferentially in the supernatant. nih.gov

A study on the mussel Mytilus edulis examined ChE activity in subcellular fractions of different tissues. researchgate.net While the highest specific activity was identified in the 'mitochondrial' fraction of the foot tissue, the enzyme recovery was very low. researchgate.net The 'microsomal' fraction of the gill tissue had the second-highest specific activity but with a much better level of recovery, suggesting it is a more suitable fraction for biomarker studies. researchgate.net

Table 2: Subcellular Distribution of Cholinesterase (ChE) Activity in Invertebrates

| Species | Tissue | Subcellular Fraction | Finding | Reference |

|---|---|---|---|---|

| Lumbriculus variegatus | Whole Body | Supernatant & Pellet | ChE activity distributed in both soluble and particulate fractions. | nih.gov |

| Biomphalaria glabrata | Whole Body | Supernatant | ChE activity preferentially located in the soluble fraction. | nih.gov |

| Mytilus edulis | Foot | 'Mitochondrial' | Highest specific activity, but very low recovery. | researchgate.net |

| Mytilus edulis | Gill | 'Microsomal' | Second highest specific activity with good recovery. | researchgate.net |

Enzyme Reactivation and Reversible Binding Studies

The inhibition of AChE by organophosphates like azinphos-methyl oxon can be counteracted. Research has focused on two main strategies: reactivation of the inhibited enzyme and pretreatment with a reversible inhibitor to protect the enzyme.

Enzyme reactivation is typically achieved using nucleophilic agents called oximes, which can remove the phosphoryl group bound to the AChE active site. wikipedia.org Studies have evaluated both established oximes, such as pralidoxime (B1201516) and obidoxime, and a range of experimental oximes for their ability to treat azinphos-methyl poisoning. mdpi.comingentaconnect.com In one study comparing prophylactic treatments in rats, the experimental oximes K-48 and K-27, along with the established oxime obidoxime, were found to be the most effective at reducing mortality from azinphos-methyl exposure, proving significantly more efficacious than pralidoxime and the reversible inhibitor pyridostigmine. mdpi.comresearchgate.net The experimental oxime K-27, in particular, has been highlighted as a promising agent due to its strong reactivation potency and low intrinsic toxicity. ingentaconnect.comeurekaselect.com

Reversible binding studies focus on prophylaxis, where a reversible ChE inhibitor is administered before exposure to an organophosphate. researchgate.net This pretreatment agent temporarily binds to and protects the AChE active site, preventing the irreversible phosphorylation by the oxon. researchgate.net When the organophosphate is cleared from the body, the reversible inhibitor detaches, and enzyme function is restored. The experimental oxime K-27, which also has reversible inhibitory properties, was found to be a highly effective broad-spectrum prophylactic agent against several organophosphates, including azinphos-methyl. researchgate.net

Table 3: Efficacy of Prophylactic Treatments Against Azinphos-methyl Toxicity in Rats

| Pretreatment Compound | Type | Relative Risk (RR) of Death* | Reference |

|---|---|---|---|

| K-48 | Experimental Oxime | 0.20 | mdpi.com, researchgate.net |

| Obidoxime | Established Oxime | 0.21 | mdpi.com, researchgate.net |

| K-27 | Experimental Oxime | 0.23 | mdpi.com, researchgate.net |

| K-74 | Experimental Oxime | 0.29 | mdpi.com |

| Pralidoxime | Established Oxime | 0.41 | mdpi.com |

| K-75 | Experimental Oxime | 0.42 | mdpi.com |

| K-53 | Experimental Oxime | 0.47 | mdpi.com |

| Pyridostigmine | Reversible Inhibitor (Carbamate) | 0.50 | mdpi.com |

\Relative risk compared to no pretreatment (RR=1). A lower RR indicates greater protection.*

Influence of Environmental and Physiological Factors on Enzymatic Activity

The toxicological impact of azinphos-methyl oxon on cholinesterase activity is not static but can be modulated by various physiological and environmental factors.

Physiological factors such as sex can influence susceptibility. In rats, females have been observed to be more sensitive to brain ChE inhibition than males at certain concentrations. inchem.orgwho.int The condition of the skin, a physiological factor, can also affect outcomes by altering absorption rates; application to abraded skin was found to enhance absorption significantly compared to intact skin. apvma.gov.au

Environmental conditions also play a crucial role. A key factor is the concentration of the pesticide in the environment. One study found that subchronic exposure of the gastropod Biomphalaria straminea to environmentally relevant concentrations of azinphos-methyl did not cause inhibition of ChE. conicet.gov.ar However, the exposure did inhibit carboxylesterase activity and affected other biochemical markers and offspring survival, indicating that the absence of ChE inhibition does not mean a lack of toxic effects at low environmental concentrations. conicet.gov.ar Furthermore, the recovery of enzymatic activity when an organism is transferred to a clean, pesticide-free environment is another important consideration. Studies have shown that the recovery process can be rapid in some species, such as the oligochaete Lumbriculus variegatus, while being slower in others, like the gastropod Biomphalaria glabrata. nih.gov

Advanced Analytical Methodologies for Azinphos Methyl Oxon Research

Chromatographic and Spectrometric Quantification Techniques

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection remains a foundational technique for the analysis of azinphos-methyl (B128773) oxon. This method offers a balance of sensitivity and practicality for routine monitoring. Studies have employed various stationary phases and detection wavelengths to optimize separation and quantification.

Column and Detection: A common approach involves using a C18 reversed-phase column. Detection wavelengths reported include 224 nm researchgate.nettandfonline.com and 285 nm oup.com. Mobile phases typically consist of mixtures of acetonitrile (B52724) and water researchgate.nettandfonline.comresearchgate.net.

Quantification: Quantification is often achieved by comparing peak heights of the analyte in sample extracts to those of known standard solutions oup.com. Calibration curves are generated, and linearity is established within specific concentration ranges researchgate.net.

Sensitivity: Without specific sample pre-concentration, detection limits in water samples can be in the parts per billion (ppb) range, with reported quantitation limits around 11 ppb tandfonline.com. However, the use of trace enrichment techniques, such as employing a C18 Sep-Pak cartridge, can significantly lower the quantitation limit to sub-ppb levels (e.g., 0.27 ppb for azinphos-methyl oxon) tandfonline.com.

Table 1: HPLC-UV Method Parameters for Azinphos-methyl Oxon

| Parameter | Value / Description | Reference |

| Column Type | C18 reversed-phase, uBondapak C18, RP-select B | researchgate.nettandfonline.comjfda-online.com |

| Detection Wavelength | 224 nm, 285 nm, 280 nm (PDA) | researchgate.nettandfonline.comoup.comjfda-online.com |

| Mobile Phase | Acetonitrile-Water (e.g., 50:50, 60:40) | researchgate.nettandfonline.comresearchgate.net |

| Flow Rate | 1.0 - 1.3 mL/min | researchgate.nettandfonline.comresearchgate.net |

| Quantitation Method | Peak height comparison to standards | oup.com |

| Detection Limit (Water) | ~11 ppb (direct injection) | tandfonline.com |

| Quantitation Limit | ~0.27 ppb (with trace enrichment) | tandfonline.com |

| Calibration Range | 0.05-1 µg/mL (for Azinphos-methyl) | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Detection

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred technique for detecting azinphos-methyl oxon at trace levels in complex matrices. The use of Multiple Reaction Monitoring (MRM) mode enhances specificity and reduces background noise.

Matrices and Detection: LC-MS/MS methods have been successfully applied to water epa.gov, soil epa.gov, air sampling matrices (XAD-2 resin, polyurethane foam) nih.govresearchgate.net, sediments arxiv.org, and foodstuffs lcms.czeurl-pesticides.eusigmaaldrich.com.

Sensitivity: Method detection limits (MDLs) and limits of quantitation (LOQs) are significantly lower compared to HPLC-UV. For water, MDLs can be as low as 10 ng/L, with LOQs around 30 ng/L epa.gov. In air samples, LODs range from 0.15–1.1 ng/sample, and LOQs are typically around 2 ng/sample nih.gov. For food matrices, LOQs can be below 10 µg/kg sigmaaldrich.com or 0.01-0.15 mg/kg eurl-pesticides.eu.

Internal Standards: The use of stable-isotope labeled internal standards (e.g., d-6 labeled compounds) is common for accurate quantification, compensating for variations in extraction efficiency and matrix effects epa.govepa.govnih.gov.

Ionization and Detection: Electrospray ionization (ESI) in positive mode (ESI+) is typically employed lcms.czscribd.com. Specific precursor and product ions are monitored in MRM mode for identification and quantification lcms.cz.

Table 2: LC-MS/MS Method Parameters for Azinphos-methyl Oxon

| Parameter | Value / Description | Reference |

| Matrix | Water, Soil, Air (XAD-2, PUF), Sediments, Foodstuffs | epa.govepa.govnih.govresearchgate.netarxiv.orglcms.czeurl-pesticides.eusigmaaldrich.com |

| Extraction Solvent | Acetonitrile, Toluene | epa.govnih.govresearchgate.netwa.govosha.gov |

| Ionization | ESI+ | lcms.czscribd.com |

| Detection Mode | MRM (Multiple Reaction Monitoring) | nih.govresearchgate.netlcms.cznih.govtandfonline.com |

| Internal Standards | Stable-isotope labeled (e.g., d-6) | epa.govepa.govnih.govwa.gov |

| LOD (Water) | ≤ 10 ng/L | epa.gov |

| LOQ (Water) | ≤ 30 ng/L | epa.gov |

| LOD (Air) | 0.15–1.1 ng/sample | nih.govresearchgate.netnih.govtandfonline.com |

| LOQ (Air) | 2 ng/sample | nih.govresearchgate.netnih.govtandfonline.com |

| LOQ (Food) | < 10 µg/kg, 0.01-0.15 mg/kg | eurl-pesticides.eusigmaaldrich.com |

| Recovery | 78–113% (Air), 71–108% (Air), 67.2%-108% (Food) | nih.govresearchgate.netsigmaaldrich.com |

| Calibration Linearity | R² ≥ 0.996 (Air), R² > 0.9950 (Food) | nih.govsigmaaldrich.com |

| Matrix Effects | Investigated, particularly in sediments | arxiv.org |

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily employed for identifying and quantifying degradation products of azinphos-methyl, which may include or be related to azinphos-methyl oxon, or for monitoring the parent compound and its metabolites in specific contexts like biodegradation studies. While direct analysis of azinphos-methyl oxon by GC-MS is less common due to its thermal lability compared to GC-amenable compounds, it serves as a vital tool for characterizing breakdown pathways.

Application: GC-MS has been utilized to monitor the disappearance of parent compounds and the formation of degradation products during photodegradation studies nih.govung.si. It has also been used in biodegradation analyses of organophosphorus pesticides researchgate.net.

Identification of Products: GC-MS has been instrumental in identifying various photoproducts, such as 1,2,3-benzotriazin-4(3H)-one, in photodegraded samples of azinphos-methyl nih.gov. However, in some photodegradation studies, the oxon analogues of azinphos-methyl were not detected nih.gov.

Method Comparison: In inter-laboratory comparisons, the LOQ for LC-MS/MS was found to be approximately 100 times lower than that of a typical GC-MS method for similar analytes nih.gov.

Sample Preparation and Matrix Effects in Diverse Samples

Effective sample preparation is paramount for accurate analysis of azinphos-methyl oxon, as it removes interfering substances and concentrates the analyte.

Extraction Protocols for Water, Soil, and Foliar Residues

Various extraction protocols have been developed to isolate azinphos-methyl oxon from different environmental matrices.

Water: For water samples, direct injection into LC-MS/MS is sometimes feasible, eliminating the need for extensive sample preparation epa.gov. Alternatively, trace enrichment using solid-phase extraction (SPE) cartridges, such as C18 Sep-Pak, can be employed to increase sensitivity tandfonline.com.

Soil and Sediments: Acetonitrile is a common solvent for extracting azinphos-methyl oxon from soil epa.gov. For sediments, a range of techniques including QuEChERS, ultrasonic solvent extraction, and pressurized liquid extraction (PLE) have been utilized arxiv.org. Following extraction, dilution with water and filtration are typical steps before instrumental analysis epa.gov.

Foliar and Plant Matrices: For plant tissues and foliar residues, extraction methods often involve solvents like chloroform (B151607) (CHC13) oup.com, hexane/acetonitrile mixtures researchgate.net, or acetone (B3395972) jfda-online.com, frequently followed by clean-up steps such as solid-phase extraction (SPE) researchgate.net or liquid-liquid partition jfda-online.com.

Table 3: Sample Preparation Protocols for Azinphos-methyl Oxon

| Matrix | Extraction Solvent/Method | Clean-up / Further Steps | Analysis Technique | Reference |

| Water | Direct injection | None | LC-MS/MS | epa.gov |

| Water | C18 Sep-Pak cartridge (trace enrichment) | Elution with Acetonitrile | HPLC | tandfonline.com |

| Soil | Acetonitrile | Dilution with water (90:10), Filtration | LC-MS/MS | epa.gov |

| Sediments | QuEChERS, Ultrasonic extraction, PLE, Soxhlet, MSPD | Various | LC-MS/MS | arxiv.org |

| Foliar Residues | CHC13 | Extraction into CHC13 | HPLC-UV | oup.com |

| Fruits/Vegetables | Acetone; Hexane/Aceton (50:50) | LLE, SPE (C18) | HPLC-UV, LC-MS/MS | researchgate.netjfda-online.com |

| Air (XAD-2, PUF) | Acetonitrile | Ultrasonication | LC-MS/MS | nih.govresearchgate.netwa.gov |

| Hay | QuEChERS | Standard QuEChERS clean-up | LC-MS/MS | eurl-pesticides.eu |

Methodologies for Analysis in Biological Fluids and Tissues (e.g., Urine, Hemolymph)

Analysis of azinphos-methyl oxon or its metabolites in biological fluids is crucial for biomonitoring studies, assessing occupational exposure, and understanding toxicokinetics.

Urine Analysis: While direct analysis of azinphos-methyl oxon in urine is not extensively detailed in the provided snippets, the analysis of its metabolites, such as dimethylthiophosphate (B1231629) (DMTP) and dimethyldithiophosphate (DMDTP), in urine samples from exposed individuals has been reported nih.gov. This indicates that urine is a relevant matrix for biomonitoring, likely requiring specific extraction and clean-up procedures tailored for polar metabolites. The LOQ for related compounds (MSMB) in urine was reported as 0.2 μg/L apvma.gov.au.

Tissue Analysis: Studies on the metabolism of azinphos-methyl in animal tissues (e.g., liver, kidneys, muscle, fat) have been conducted, though the specific detection of azinphos-methyl oxon in these tissues was often minimal, with other uncharacterized metabolites being more prevalent apvma.gov.au.

Compound List:

Azinphos-methyl oxon

Azinphos-methyl

Chlorpyrifos-oxon

Phosmet

Malathion

Malaoxon

Ethoprophos

Fenthion sulfoxide (B87167)

Fenthion oxon

Fenthion oxon sulfoxide

Fenthion oxon sulfone

Fenitrothion

Fenitrothion oxon

Diazinon

Phosalone

Ethirimol

Ethofumesate

Ethoprophos

Ethoxysulfuron

Etofenprox

Etoxazole

Linuron

Lufenuron

Propyrisulfuron

Propyzamide

Proquinazid

Prosulfocarb

Pyraclostrobin

Imidacloprid

Clothianidin

Thiamethoxam

Thiacloprid

Acetamiprid

Methiocarb

Terbutryn

Simazine

Chlorotoluron

Terbuthylazine

Molinat

Bentazone

Isoproturon

Cyanazine

Metolachlor

Propanil

MCPA

Diflufenican

Fluroxypyr

Carbendazim

Thiabendazole

Avermectin

Bendiocarb

Bensulfuron methyl

Benzovindiflupyr

Chlorpropham

Lactofen

MSMB (Methyl-sulfinyl-phenyl-benzamide)

1,2,3-benzotriazin-4(3H)-one

Ecotoxicological Research Paradigms and Mechanisms

Responses of Aquatic Organisms to Azinphos-methyl (B128773) Oxon Exposure

Exposure to azinphos-methyl, and consequently its oxon metabolite, is highly toxic to a wide range of aquatic organisms. orst.eduepa.gov The impact is observed across both invertebrate and vertebrate species, often resulting in significant physiological and behavioral impairment.

Invertebrates are crucial models in ecotoxicology and demonstrate significant sensitivity to azinphos-methyl oxon.

Gastropods : Studies on freshwater snails like Chilina gibbosa reveal that exposure to environmentally relevant concentrations of azinphos-methyl leads to strong inhibition of cholinesterase activity in the hemolymph. nih.gov In this species, exposure also altered immune system responses, decreasing hemocyte viability and phagocytic activity. nih.govmdpi.com Research on Biomphalaria straminea showed that while its primary target, cholinesterase, was not inhibited at certain environmental concentrations, other enzymes like carboxylesterases were significantly inhibited, and offspring survival was severely affected. uba.ar In Biomphalaria glabrata, azinphos-methyl exposure was found to have pro-oxidant activity in addition to its anticholinesterase action. nih.gov

Oligochaetes : The oligochaete Lumbriculus variegatus has been shown to have a higher baseline cholinesterase activity and greater sensitivity to its inhibition by azinphos-methyl compared to the gastropod B. glabrata. nih.gov

Amphipods : The amphipod Hyalella curvispina exhibits significant cholinesterase and carboxylesterase inhibition upon exposure. nih.gov Notably, research has identified the coexistence of two subpopulations of this species with vastly different susceptibilities to the pesticide. nih.gov One subpopulation was found to be 216-fold more resistant than the other. nih.gov Organophosphate insecticides, including azinphos-methyl, were associated with the highest toxicity observed in in-situ studies using the amphipod Hyalella azteca in agricultural streams. researchgate.netnih.gov

Damselflies : Research on New Zealand damselfly nymphs reported 48-hour LC50 values of 31.0 to 33.6 µg/L for Xanthocnemis zelandica and 88 µg/L for Austrolestes colensonis, highlighting their sensitivity. waterquality.gov.au

Toxicity of Azinphos-methyl in Aquatic Invertebrates

Summary of lethal concentrations (LC50) and other effects observed in various invertebrate species upon exposure to the parent compound, azinphos-methyl. The toxicity is primarily mediated by the oxon metabolite.

| Species | Organism Type | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Daphnia magna | Crustacean (Water Flea) | 48-hour LC50 | 0.1 - 7.5 | waterquality.gov.au |

| Hyalella curvispina (Susceptible) | Amphipod | 96-hour LC50 | 0.77 | nih.gov |

| Hyalella curvispina (Resistant) | Amphipod | 96-hour LC50 | 166 | nih.gov |

| Xanthocnemis zelandica | Damselfly | 48-hour LC50 | 31.0 - 33.6 | waterquality.gov.au |

| Austrolestes colensonis | Damselfly | 48-hour LC50 | 88 | waterquality.gov.au |

Vertebrate species are also highly vulnerable to the neurotoxic effects of azinphos-methyl oxon.

Fish : Azinphos-methyl is rated from moderately to very highly toxic to freshwater fish, with most species having 96-hour LC50 values below 1 mg/L. orst.educa.gov Rainbow trout (Oncorhynchus mykiss) are particularly sensitive, with a 96-hour LC50 of 0.003 mg/L (3 µg/L). orst.educa.gov Fish poisoned by the compound exhibit classic symptoms of central nervous system impairment consistent with AChE inhibition, including erratic swimming, uncontrolled convulsions, rapid gill movements, paralysis, and ultimately, death. orst.educa.gov

Amphibians : Azinphos-methyl is toxic to frogs and toads. orst.educa.gov Studies on the amphibian Xenopus laevis show a 96-hour LC50 ranging from 420 to 2940 µg/L. waterquality.gov.au Research indicates that azinphos-methyl exposure can cause growth inhibition in the larvae of species such as Rhinella arenarum. researchgate.net Assessments for the California red-legged frog suggest that the compound is likely to cause adverse effects through both direct toxicity and indirect effects, such as the reduction of prey items. epa.gov

There is a wide variation in susceptibility to azinphos-methyl oxon across different aquatic species. As noted, rainbow trout (96-hour LC50 of 3 µg/L) are significantly more sensitive than goldfish (Carassius auratus), which have a 96-hour LC50 of 4270 µg/L. waterquality.gov.auca.gov Similarly, some aquatic invertebrates have LC50 values below 1 µg/L. orst.edu This variability highlights the importance of species-specific risk assessments.

The recovery from exposure can be slow. Cholinesterase inhibition from azinphos-methyl may persist for two to six weeks, indicating a prolonged impact on the nervous system even after the initial exposure has ceased. orst.edu Long-term effects have been described in fish, which showed sustained AChE inhibition even after a month of recovery in pesticide-free water. researchgate.net

Biochemical and Cellular Responses in Non-Target Organisms

Beyond direct neurotoxicity via AChE inhibition, azinphos-methyl oxon elicits other significant biochemical and cellular stress responses in non-target organisms. The metabolic processes that create the toxic oxon can also lead to oxidative stress. researchgate.net

Exposure to azinphos-methyl has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and an organism's ability to detoxify them.

In the amphipod Hyalella curvispina, an adaptive response to exposure included a significant increase in catalase activity and reduced glutathione (B108866) levels after 24 hours. nih.gov

A study involving the oligochaete Lumbriculus variegatus and the gastropod Biomphalaria glabrata found different patterns of antioxidant responses. In exposed L. variegatus, total glutathione levels increased while catalase (CAT) and superoxide (B77818) dismutase (SOD) activities decreased. nih.gov In pigmented gastropods, SOD decreased, and in non-pigmented gastropods, SOD activity showed a biphasic response. nih.gov

In the freshwater snail Biomphalaria straminea, exposure led to significantly increased CAT activity and ROS production. uba.ar

Biochemical Responses to Azinphos-methyl Exposure

Changes in key antioxidant and detoxification enzymes in various non-target aquatic organisms.

| Species | Organism Type | Biomarker | Observed Response | Reference |

|---|---|---|---|---|

| Lumbriculus variegatus | Oligochaete | Total Glutathione (t-GSH) | Increase | nih.gov |

| Lumbriculus variegatus | Oligochaete | Catalase (CAT) & Superoxide Dismutase (SOD) | Decrease | nih.gov |

| Biomphalaria straminea | Gastropod | Catalase (CAT) & GST | Increase | uba.ar |

| Chilina gibbosa | Gastropod | Glutathione S-transferase (GST) | Increase | nih.gov |

| Hyalella curvispina | Amphipod | Catalase (CAT) & Reduced Glutathione (GSH) | Increase | nih.gov |

| Oncorhynchus mykiss | Fish | Glutathione (GSH) | Decrease | researchgate.net |

Glutathione (GSH) and its associated enzymes, such as glutathione S-transferase (GST), play a critical dual role in the context of azinphos-methyl oxon exposure. They are integral to both antioxidant defense and the detoxification of xenobiotics. nih.gov

The metabolism of azinphos-methyl can proceed along two competing pathways: bioactivation to the highly toxic azinphos-methyl oxon or detoxification. wikipedia.org Detoxification can occur via cytochrome P450-mediated cleavage of the molecule or through glutathione-mediated dealkylation. wikipedia.org This latter pathway, involving GST, directly detoxifies the parent compound, preventing it from being converted into the more harmful oxon metabolite. wikipedia.org

Several studies have demonstrated the modulation of this pathway in aquatic invertebrates upon exposure.

In the snail Chilina gibbosa, GST activity increased by 89% after exposure. nih.gov

Similarly, in Biomphalaria straminea, GST activity was significantly increased. uba.ar

Research on Lumbriculus variegatus revealed that baseline levels of total glutathione were four times higher than in Biomphalaria glabrata, suggesting that GSH may play a more significant role in its defense mechanisms. nih.gov

However, some studies in mammals have raised questions about the necessity of normal hepatic glutathione levels for the detoxification of azinphos-methyl, suggesting the existence of other mechanisms. nih.govdoi.org

Investigation of Immunological Responses (e.g., Hemocyte Dynamics) in Invertebrates

Azinphos-methyl, an organophosphorus insecticide, has been shown to modulate the immune systems of various invertebrate species. Research indicates that exposure can alter both cellular and humoral immune responses, with hemocytes—the primary immune cells in invertebrates—being a key target.

Studies on the freshwater mussel Diplodon chilensis revealed that exposure to azinphos-methyl modified the total hemocyte count and altered enzymatic activities related to the immune response, such as lysozyme (B549824) and phenoloxidase. nih.gov In one study, while the total number of hemocytes was increased by a bacterial challenge rather than the pesticide itself, azinphos-methyl exposure did lead to an increased proportion of granulocytes and enhanced phagocytic activity. nih.gov However, it also inhibited phenoloxidase activity, regardless of a bacterial challenge. nih.gov

Similarly, investigations into the freshwater snail Chilina gibbosa demonstrated detrimental effects on its immune system. Acute exposure to an environmental concentration of azinphos-methyl resulted in decreased hemocyte viability and reduced phagocytic activity, even though the total number of circulating hemocytes did not significantly change. nih.gov These findings underscore the sensitivity of invertebrate immune functions to this compound, suggesting that parameters like hemocyte viability and phagocytosis can serve as effective biomarkers for assessing pesticide exposure.

Table 1: Effects of Azinphos-methyl on Invertebrate Immunological Parameters

| Species | Parameter | Observed Effect | Reference |

|---|---|---|---|

| Diplodon chilensis (Freshwater Mussel) | Hemocyte Count | Modified | nih.gov |

| Phagocytic Activity | Increased | nih.gov | |

| Phenoloxidase Activity | Inhibited | nih.gov | |

| Granulocyte Proportion | Increased | nih.gov | |

| Chilina gibbosa (Freshwater Snail) | Hemocyte Viability | Decreased | nih.gov |

| Phagocytic Activity | Decreased | nih.gov | |

| Total Hemocyte Count | No significant difference |

Environmental Fate and Effects Studies in Controlled Ecosystems

Controlled ecosystem studies, such as those using mesocosms and constructed wetlands, provide a crucial link between laboratory toxicity tests and real-world environmental impacts. These studies allow researchers to observe the fate and effects of compounds like azinphos-methyl in a more complex and realistic setting.

Mesocosm and Constructed Wetland Investigations

Mesocosm studies have been instrumental in understanding the ecological effects of azinphos-methyl. In one such study using tenth-acre pond mesocosms, repeated weekly applications simulating agricultural runoff showed that azinphos-methyl residues disappeared from the water almost entirely within one week of each application. taylorfrancis.com The ecological effects were varied: fish and certain insect groups were identified as the most sensitive components of the ecosystem. taylorfrancis.com Other organisms, including cladocerans and rotifers, were less sensitive but saw their populations decline at higher exposure levels. taylorfrancis.com Conversely, copepods, snails, and plants were largely unaffected. taylorfrancis.com Another study in outdoor model ecosystems found that azinphos-methyl at a concentration of 1 mg m⁻³ reduced populations of Simocephalus vetulus and Daphnia spp. wur.nl

Environmental Concentration and Exposure Modeling for Research Applications

Assessing the risk of a pesticide requires combining toxicity data with an analysis of its expected concentration in the environment. epa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) use a suite of established models to develop "estimated environmental concentrations" (EECs) to predict exposure levels in different scenarios. epa.gov

Field studies provide real-world data that complement these models. A passive sampling study in an agricultural region of Washington State measured monthly outdoor air concentrations of azinphos-methyl and its oxygen analog, azinphos-methyl-oxon. nih.gov Concentrations ranged from below the limit of detection to 7.3 ng/m³ for azinphos-methyl and up to 0.8 ng/m³ for azinphos-methyl-oxon. nih.gov The study found that indoor air concentrations were generally lower than outdoor levels. nih.gov Other research has identified azinphos-methyl in dust within homes and vehicles of agricultural workers, with geometric mean concentrations of 0.53 µg/g in house dust and 0.75 µg/g in vehicle dust. ncfh.org Such measured concentrations are then used in research applications, for instance, to set exposure levels in laboratory studies that investigate the sub-chronic effects of the pesticide on organisms like freshwater snails.

Table 2: Measured Environmental Concentrations of Azinphos-methyl and Azinphos-methyl oxon

| Matrix | Compound | Concentration Range | Location/Context | Reference |

|---|---|---|---|---|

| Outdoor Air | Azinphos-methyl | < LOD to 7.3 ng/m³ | Agricultural Region, WA | nih.gov |

| Outdoor Air | Azinphos-methyl oxon | < LOD to 0.8 ng/m³ | Agricultural Region, WA | nih.gov |

| House Dust | Azinphos-methyl | 0.53 µg/g (Geometric Mean) | Agricultural Worker Homes | ncfh.org |

| Vehicle Dust | Azinphos-methyl | 0.75 µg/g (Geometric Mean) | Agricultural Worker Vehicles | ncfh.org |

Degradation and Behavior in Complex Environmental Matrices

The persistence and behavior of azinphos-methyl in the environment are governed by several degradation processes, including biodegradation, hydrolysis, and photolysis. In natural waters, biodegradation is likely the most significant degradation pathway. ca.gov The compound is generally not persistent in water, with a reported half-life of up to two days in pond water. ca.gov

Hydrolysis is another key degradation route, but its importance is highly dependent on pH. Azinphos-methyl is relatively stable in water at a pH below 10.0 but is rapidly hydrolyzed in alkaline conditions (pH > 11.0). ca.govepa.gov The rate of degradation is also influenced by temperature and humidity. One study calculated the half-life of azinphos-methyl under various conditions, finding it ranged from 89 to 231 days at 20°C and from 25 to 71 days at 40°C, with biological factors strongly affecting the decomposition rate. nih.gov

In soil, azinphos-methyl is not considered persistent, with studies demonstrating that it is 90% degraded within 30 days. ca.gov It exhibits a low to medium tendency to adsorb to sediments or suspended solids. ca.gov In the complex matrix of a constructed wetland, azinphos-methyl was not detected in sediments, though it did sorb to plant surfaces, indicating that processes like volatilization, photolysis, and metabolic degradation are important pathways for its dissipation in such systems. nih.gov

Insecticide Resistance Mechanisms and Management Research

Molecular Underpinnings of Azinphos-methyl (B128773) Oxon Resistance

Insecticide resistance is a complex trait arising from genetic changes that confer a survival advantage in the presence of a toxicant. For azinphosmethyl oxon, resistance primarily manifests through two interconnected molecular strategies: target-site insensitivity and enhanced metabolic detoxification.

Target Site Insensitivity: Alterations in Acetylcholinesterase Structure and Function

The primary target of this compound is the enzyme acetylcholinesterase (AChE), which is vital for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Organophosphates, including this compound, inhibit AChE by phosphorylating a serine residue in its active site, thereby blocking nerve impulse transmission wikipedia.orgfrontiersin.orgmdpi.com. Resistance via target-site insensitivity occurs when mutations in the AChE gene lead to alterations in the enzyme's structure. These alterations reduce the binding affinity or efficacy of this compound to the active site, allowing the enzyme to function more normally even in the presence of the insecticide frontiersin.orgcore.ac.ukpotatobeetle.org.

Several specific mutations in the AChE gene have been identified in different insect species conferring resistance to organophosphates like this compound:

Colorado Potato Beetle (Leptinotarsa decemlineata) : A key mutation identified is S291G in the Ldace2 gene, which is associated with reduced AChE sensitivity to organophosphates and carbamates core.ac.ukjyu.finih.gov. Other mutations, such as G192S and F402Y in the Ldace1 gene, have also been observed in resistant populations, alongside altered gene expression jyu.finih.gov.

Codling Moth (Cydia pomonella) : A specific amino acid substitution, F399V in the cydpom-ace1 gene, has been linked to azinphosmethyl resistance by potentially altering the active site's accessibility to inhibitors nih.gov.

Other Insects : Studies on other insects have also revealed mutations such as F358S in Propylaea japonica, contributing to organophosphate resistance cambridge.org.

These mutations can lead to a reduced substrate affinity for this compound, rendering the enzyme less susceptible to inhibition potatobeetle.org.

Metabolic Resistance via Enhanced Detoxification by Esterases and Other Enzymes

Metabolic resistance involves the increased activity or altered properties of enzymes that can detoxify or break down the insecticide before it reaches its target site. Key enzyme families involved in the detoxification of this compound include esterases (ESTs), glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (CYP450s) wikipedia.orgmdpi.compotatobeetle.orgnih.govresearchgate.netresearchgate.net.

Esterases (ESTs) : Certain esterases can hydrolyze this compound, rendering it non-toxic. Enhanced activity of these enzymes has been observed in resistant populations of various pests, including the Colorado potato beetle potatobeetle.org. Carboxylesterases (CbEs) are particularly noted for their ability to act as bioscavengers for organophosphorus insecticides by binding to them uvigo.es.

Cytochrome P450 Monooxygenases (CYP450s) : These enzymes are involved in a wide range of metabolic reactions, including the desulfuration of azinphosmethyl to its active oxon form, but also in its detoxification through oxidative cleavage of P-S-C bonds wikipedia.orgfrontiersin.org. Increased CYP450 activity, often synergized by compounds like piperonyl butoxide (PBO), has been linked to resistance in various insect species potatobeetle.orgnih.govresearchgate.netnih.govoup.com.

Glutathione S-Transferases (GSTs) : GSTs play a role in conjugating xenobiotics with glutathione, facilitating their excretion. Elevated GST activity has been associated with azinphosmethyl resistance in some species, such as the codling moth researchgate.netnih.gov.

These metabolic enzymes can act independently or in concert, providing a robust defense mechanism against insecticide exposure.

Evolution of Resistance in Pest Populations

The development of insecticide resistance is an evolutionary process driven by selection pressure. The continuous application of azinphosmethyl and other organophosphates exerts a strong selective force, favoring individuals with pre-existing resistance mechanisms.

Monitoring and Assessment of Resistance Levels in Field Strains

Monitoring the susceptibility of field populations to insecticides is crucial for understanding the extent and progression of resistance. This is typically achieved through bioassays, where insects from field-collected strains are exposed to specific concentrations of the insecticide, and their mortality is assessed potatobeetle.orgcicr.org.in. Resistance is often quantified using resistance ratios (RR), calculated as the ratio of the lethal concentration (e.g., LC50) for a resistant population compared to a susceptible laboratory strain potatobeetle.orgnih.govresearchgate.netnih.govscielo.broup.comtandfonline.comoup.comusda.gov.

High resistance ratios, sometimes exceeding several hundred or even a thousand-fold, have been documented in field populations of pests like the Colorado potato beetle, indicating significant adaptation to azinphosmethyl potatobeetle.org. Resistance levels can vary geographically and are influenced by the history of insecticide use in specific areas researchgate.netoup.comoup.com. For instance, studies on leafrollers (Choristoneura rosaceana) have shown varying degrees of azinphosmethyl resistance across different orchards oup.comresearchgate.net.

Table 1: Examples of Azinphosmethyl Resistance Ratios in Field Populations

| Insect Species | Location (if specified) | Resistance Ratio (LC50 R/S) | Notes | Reference |

| Colorado Potato Beetle | Michigan | >1,000-fold | High levels of resistance observed | potatobeetle.org |

| Black Fly (Simuliidae) | Argentina | 1.7 - 4.6-fold | Small but significant increase over time | scielo.br |

| Codling Moth (Cydia pomonella) | Ontario/Quebec | ~5-fold | Resistance evident in some populations | researchgate.net |

| Lightbrown Apple Moth (E. postvittana) | New Zealand | ~5.2-fold | Mild resistance detected | tandfonline.com |

| Tufted Apple Bud Moth (P. idaeusalis) | Pennsylvania | ~4.8 mg/g | Tolerant strains may have developed after years of use | usda.gov |

Dynamics of Selection Pressure and Cross-Resistance Development

The evolutionary trajectory of resistance is shaped by selection pressure, which is the continuous or repeated exposure of a pest population to an insecticide scielo.brfao.orgunl.edu. This pressure favors individuals possessing resistance mechanisms, leading to an increase in the frequency of resistance alleles within the population over generations fao.orgelifesciences.orgnih.gov.

Cross-resistance is a common phenomenon where resistance to one insecticide confers resistance to others, often those with similar modes of action or metabolic pathways potatobeetle.orgresearchgate.netoup.comtandfonline.comoup.comresearchgate.netfao.orgthegoodscentscompany.com. For azinphosmethyl, cross-resistance has been observed with other organophosphates and carbamates potatobeetle.orgresearchgate.netoup.comtandfonline.comoup.comresearchgate.netthegoodscentscompany.com. For example, resistance to azinphosmethyl in codling moths has been associated with cross-resistance to other organophosphates researchgate.netthegoodscentscompany.com. Conversely, some studies have noted a lack of cross-resistance or even negative cross-resistance to certain insecticide classes, such as pyrethroids or specific organophosphates oup.comthegoodscentscompany.com. The development of resistance can also involve complex interactions between different resistance mechanisms, such as target-site insensitivity and metabolic detoxification jyu.finih.govresearchgate.net.

Research on Resistance Management Strategies and Their Efficacy

Effective resistance management aims to slow down or prevent the evolution and spread of resistance, thereby prolonging the useful lifespan of available insecticides. Research into management strategies focuses on understanding the underlying mechanisms and implementing integrated approaches.

Key strategies include:

Insecticide Rotation and Mixtures : Rotating insecticides with different modes of action or using mixtures can reduce the selection pressure for any single resistance mechanism plos.org. This approach aims to expose pests to a variety of toxic agents, making it harder for resistance to evolve efficiently.

Monitoring and Early Detection : Regular monitoring of pest populations for resistance levels is critical for timely intervention and adaptation of control strategies potatobeetle.orgcicr.org.in. Early detection allows for the implementation of management tactics before resistance becomes widespread and intractable.

Understanding Resistance Mechanisms : Detailed knowledge of how resistance evolves at the molecular level (e.g., specific mutations, enzyme over-expression) informs the development of targeted management strategies. For instance, understanding fitness costs associated with certain resistance mutations can be exploited in management programs plos.org.

Exploiting Resistance Instability : Some forms of resistance have been observed to be unstable, meaning they can revert to susceptibility if the selection pressure is removed researchgate.netoup.com. This instability can be leveraged in management by alternating insecticide use with periods of no treatment or by using non-chemical control methods.

Research continues to explore novel approaches, such as developing new classes of insecticides or identifying compounds that can selectively target resistant pest populations, thereby restoring the efficacy of existing treatments plos.org.

Compound List:

Azinphosmethyl

this compound

Carbaryl

Carbofuran

Coroxon

Coumaphos

Deltamethrin

Diazinon

Diflubenzuron

Fenvalerate

Imidacloprid

Malathion

Methoxyfenozide

Methyl parathion (B1678463)

Methomyl

Pirimicarb

Pirimiphos-methyl

Phosmet

Profeno fos

Quinalphos

Spinosad

Tebufenozide

Thiacloprid

Thiamethoxam

Triazophos

Integration of Chemical and Biological Control Approaches in Resistance Mitigation

The integration of chemical and biological control strategies is a cornerstone of Integrated Pest Management (IPM) aimed at mitigating insecticide resistance. Azinphosmethyl, and by extension its oxon metabolite, has historically been incorporated into IPM programs, often serving as a broad-spectrum insecticide for initial pest control or as a "clean-up" treatment apvma.gov.auwesternipm.org. In some instances, natural enemies such as predatory mites and green lacewings developed a degree of tolerance or resistance to azinphosmethyl. This tolerance allowed for its application without completely eradicating these beneficials, thereby indirectly managing secondary pests and potentially reducing the need for additional insecticide applications westernipm.org. However, azinphosmethyl also exhibited toxicity towards certain beneficial insects, such as parasitic wasps, presenting a complex trade-off in its integration into biological control systems apvma.gov.au.

The evolution of pest resistance to azinphosmethyl has underscored the necessity for more comprehensive IPM approaches annualreviews.org. Modern strategies focus on employing selective pesticides that are less harmful to natural enemies, thereby preserving biological control agents within the agroecosystem. Furthermore, research has explored enhancing the utility of biological control agents by conferring insecticide resistance upon them through laboratory selection. For example, strains of the parasitoid Trioxys pallidus have been successfully selected in the laboratory for azinphosmethyl resistance, aiming to improve their survival and efficacy in environments where insecticides are still applied frontiersin.orgcabidigitallibrary.org. The overarching principle is that a multi-pronged approach, combining chemical interventions with biological control, cultural practices, and judicious use of selective agents, can significantly slow the rate at which pests develop resistance compared to relying solely on single-mode-of-action chemical treatments irac-online.orgirac-online.orgoup.com.

Impact of Application Regimes on the Development of Resistance

The manner in which insecticides are applied—including their frequency, dosage, and rotation—profoundly influences the selection pressure exerted on pest populations, thereby shaping the development of insecticide resistance. Insecticide rotation, particularly the alternation of compounds with different modes of action, is a widely recognized strategy for delaying resistance. Studies involving the Oriental fruit moth (Grapholita molesta) have demonstrated the effectiveness of rotating insecticides by chemical class for each generation in managing resistance to organophosphates like azinphosmethyl and pyrethroids nih.gov. For instance, a rotation strategy involving endosulfan, organophosphates, and pyrethroids led to a significant reduction in organophosphate resistance from 55% to 14%, and pyrethroid resistance from 30% to 10% over a four-year period nih.gov. Research comparing different rotation schedules indicated that rotating insecticides every generation was more effective for Insecticide Resistance Management (IRM) than rotations every third generation or mosaic application patterns researchgate.net.

The frequency of application is a critical factor in the rate of resistance evolution. For example, in black flies, a modest 2-fold increase in azinphosmethyl resistance was observed over a period of 12 years, with periods of no change or slight variation followed by subsequent increases in resistance, highlighting the cumulative effect of selection pressure scielo.brnih.gov. High application frequencies, such as 4 to 8 sprays per season with 10 to 14-day intervals, have been documented for azinphosmethyl in certain cropping systems apvma.gov.au. Furthermore, the quality of spray application, including deposit uniformity, plays a role; low or uneven spray deposits can select for resistance, potentially favoring polygenic resistance mechanisms at lower doses, while overdosing might select for high levels of single-gene resistance researchgate.net. The development of resistance in pests such as the codling moth (Cydia pomonella) to azinphosmethyl has been linked to mechanisms like altered acetylcholinesterase (AChE), which can be exacerbated by continuous or frequent exposure nih.govoup.com.

Table 1: Impact of Insecticide Rotation on Resistance Levels in Grapholita molesta

| Treatment Regime | Initial OP Resistance (%) | Final OP Resistance (%) | Initial Pyrethroid Resistance (%) | Final Pyrethroid Resistance (%) | Time Period |

| Endosulfan-Organophosphate-Pyrethroid Rotation | 55 | 14 | 30 | 10 | 1996-1999 |

| Organophosphate-Pyrethroid Rotation (Commercial) | 50 | 12 | N/A | ~16 | 1996-1999 |

Table 2: Example of Resistance Development with Application Frequency

| Natural Enemy Species | Insecticide | Application Frequency/Regime | Resulting Resistance Level | Reference |

| A. fallacis (predatory mite) | Azinphosmethyl | 5-7 annual applications over four years | 300-fold increase | ucr.edu |

| Black flies | Azinphosmethyl | Continuous insecticide pressure (1996-2008) | 2-fold increase | scielo.brnih.gov |

Compound Names Mentioned:

this compound

Azinphosmethyl

Organophosphates (OPs)

Pyrethroids

Carbamates

Neonicotinoids

Insect Growth Regulators (IGRs)

Benzoylhydrazines

Diamides

Spinosad

Indoxacarb

Tebufenozide

Methoxyfenozide

Thiacloprid

Chlorpyrifos

Diazinon

Phosmet

Endosulfan

Acetamiprid

Imidacloprid

Fenvalerate

Deltamethrin

Methomyl

Buprofezin

Cyhexatin

Novaluron

Chlorantraniliprole

Diflubenzuron

Emamectin

Pirimicarb

Aldicarb

DDT

Azadirachtin

Neem oil

Bt (Bacillus thuringiensis) toxins

Cydia pomonella granulovirus (CpGV)

Computational and in Silico Approaches in Azinphos Methyl Oxon Research

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Azinphos-methyl (B128773) oxon, and a target protein, typically an enzyme. These methods provide detailed information about the binding orientation, affinity, and stability of the resulting complex, which is crucial for understanding the mechanisms of toxicity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For Azinphos-methyl oxon, the primary target is acetylcholinesterase (AChE). Docking studies can elucidate the specific amino acid residues in the active site of AChE that interact with the oxon. These interactions often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.comfrontiersin.org The binding energy, calculated during docking, provides an estimate of the binding affinity of the ligand for the enzyme. mdpi.com

Molecular dynamics (MD) simulations build upon the static picture provided by molecular docking by simulating the movement of atoms in the ligand-enzyme complex over time. nih.govbiotechrep.ir This provides insights into the stability of the complex and the conformational changes that may occur upon binding. mdpi.com MD simulations can reveal the dynamic nature of the interactions and help to identify key residues that are critical for maintaining the bound state. nih.gov For Azinphos-methyl oxon, MD simulations can help to understand how the compound stably orients itself within the AChE active site to facilitate the phosphorylation of the serine residue, which is the key event in AChE inhibition. wikipedia.org

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Relevance to Azinphos-methyl Oxon |

| Binding Energy/Score | A calculated value that estimates the affinity of the ligand for the protein's binding site. More negative values typically indicate stronger binding. | Predicts the potency of Azinphos-methyl oxon as an AChE inhibitor. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Stabilize the binding of Azinphos-methyl oxon within the AChE active site. |

| Hydrophobic Interactions | Interactions between nonpolar molecules or parts of molecules in an aqueous environment. | Contribute to the overall binding affinity and specificity of Azinphos-methyl oxon for AChE. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures, typically over a molecular dynamics simulation. | Indicates the stability of the Azinphos-methyl oxon-AChE complex over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each residue in a protein from its average position during a simulation. | Identifies flexible regions of the AChE enzyme that may be involved in ligand binding or conformational changes. |

Quantitative Structure-Activity Relationships (QSAR) for Predicting Inhibitory Potency

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. researchgate.net In the context of Azinphos-methyl oxon, QSAR models are developed to predict its inhibitory potency against acetylcholinesterase based on its molecular descriptors. nih.govnih.gov These models are valuable for predicting the toxicity of new or untested organophosphates and for understanding the structural features that contribute to their inhibitory activity. ui.ac.id

The development of a QSAR model involves several steps. First, a dataset of organophosphate compounds with known AChE inhibitory activities is compiled. nih.gov Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). researchgate.netui.ac.id Finally, a mathematical equation is derived using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to relate the descriptors to the observed activity. ui.ac.idmdpi.com

For organophosphate oxons, QSAR studies have shown that electronic properties, such as the charge on the phosphorus atom and the energy of the lowest unoccupied molecular orbital (LUMO), are often critical for predicting inhibitory potency. nih.gov The model's predictive power is assessed through internal and external validation techniques. researchgate.netnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Models for Organophosphate Inhibitory Potency